molecular formula C7H6BrNO3 B12089496 5-Bromo-4-methoxynicotinic acid

5-Bromo-4-methoxynicotinic acid

Cat. No.: B12089496
M. Wt: 232.03 g/mol
InChI Key: KRSNDPDZDPVVAR-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxynicotinic acid is a substituted pyridine carboxylic acid of interest in advanced chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. Its molecular structure, featuring both a bromine atom and a methoxy group on the nicotinic acid scaffold, makes it a valuable precursor in heterocyclic chemistry, particularly for metal-catalyzed cross-coupling reactions and further functionalization. Researchers utilize this and related bromonicotinic acid derivatives in the discovery and development of novel active compounds . For instance, similar bromo-substituted nicotinic acids are key starting materials in the synthesis of active pharmaceutical ingredients (APIs) such as Nicergoline . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

5-bromo-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO3/c1-12-6-4(7(10)11)2-9-3-5(6)8/h2-3H,1H3,(H,10,11)

InChI Key

KRSNDPDZDPVVAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4 Methoxynicotinic Acid

Established Synthetic Routes for Substituted Nicotinic Acids

The synthesis of substituted nicotinic acids, also known as pyridine-3-carboxylic acids, is a well-developed field in organic chemistry. nih.govingentaconnect.com General approaches often involve either building the substituted pyridine (B92270) ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyridine ring. thieme-connect.comthieme-connect.com For a compound like 5-Bromo-4-methoxynicotinic acid, the latter approach is more prevalent, involving the sequential or strategic functionalization of a suitable nicotinic acid or pyridine precursor.

The introduction of a bromine atom onto a pyridine ring is a key step. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. However, the presence of activating groups can facilitate this reaction.

Bromination is often achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine. organic-chemistry.org The regioselectivity of the bromination is directed by the existing substituents on the ring. For an electron-deficient ring system, harsh conditions may be required. Catalysts such as Lewis acids or strong protic acids like trifluoroacetic acid can be employed to enhance the electrophilicity of the brominating agent. organic-chemistry.org For instance, moderately deactivated aromatic compounds can be efficiently brominated with tribromoisocyanuric acid in trifluoroacetic acid. organic-chemistry.org

Common brominating agents and conditions are summarized below.

ReagentCatalyst/SolventTypical SubstratesReference
N-Bromosuccinimide (NBS)Aqueous Acetonitrile / Mandelic AcidElectron-rich aromatics organic-chemistry.orgnsf.gov
Tribromoisocyanuric acidTrifluoroacetic acidModerately deactivated arenes organic-chemistry.org
Molecular Bromine (Br₂)Ferric Chloride / Acetic AcidAromatic compounds google.com
N-HalosuccinimidesTrifluoromethanesulfonic acidDeactivated aromatics organic-chemistry.org

In the context of synthesizing this compound, if starting from 4-methoxynicotinic acid, the methoxy (B1213986) group would direct bromination to the ortho (C3 or C5) positions. The carboxylic acid at C3 would further influence this selectivity.

Introducing a methoxy group onto a pyridine ring can be accomplished through several methods. A common strategy is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen (Cl, F) or a nitro group, by a methoxide (B1231860) source, typically sodium methoxide. For an SNAr reaction to be efficient, the pyridine ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

Another approach involves the palladium-catalyzed methoxylation of a halopyridine. nih.gov This cross-coupling reaction offers a versatile method for forming the C-O bond under relatively mild conditions.

Advanced Synthetic Approaches and Regioselective Functionalization

Modern synthetic organic chemistry offers more sophisticated and highly regioselective methods for functionalizing pyridine rings, which are applicable to the synthesis of this compound.

Transition-metal catalysis has become an indispensable tool for the synthesis of substituted pyridines. thieme-connect.comthieme-connect.comacsgcipr.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allow for the precise introduction of various functional groups onto a pyridine scaffold. arkat-usa.orgresearchgate.netumz.ac.ir

For the synthesis of this compound, a plausible route could involve:

Suzuki Coupling: Coupling a dihalonicotinic acid derivative with a methoxy-containing boronic acid.

Buchwald-Hartwig Amination/Etherification: A palladium catalyst could be used to couple a brominated pyridine precursor with methanol or sodium methoxide.

C-H Functionalization: Direct, regioselective C-H activation and subsequent functionalization (e.g., bromination or methoxylation) catalyzed by transition metals is an emerging and atom-economical strategy. thieme-connect.comthieme-connect.com

These reactions often exhibit high functional group tolerance and provide access to complex molecules that are difficult to synthesize via traditional methods. researchgate.net

Reaction TypeCatalyst System (Example)ApplicationReference
AlkoxycarbonylationPd(PPh₃)₄ or PdCl₂(PhCN)₂/PPh₃Conversion of bromoarenes to esters researchgate.net
Suzuki CouplingPdCl₂(dppf)Aryl-aryl bond formation nih.gov
MethoxycarbonylationPalladium(II) bis(oxazoline) complexesConversion of alkynes to β-methoxyacrylates nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov In this approach, a directing group on the ring coordinates to an organolithium reagent (like n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation (lithiation) to an adjacent position. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent.

For a pyridine system, functional groups like amides, oxazolines, or even halogens can act as directing groups. nih.gov A synthetic strategy for this compound could involve the lithiation of a suitably protected 5-bromonicotinic acid derivative. The choice of the lithium amide base can influence the site of lithiation; for example, using LDA versus the bulkier lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to different regiochemical outcomes. nih.gov Subsequent quenching of the lithiated intermediate with an appropriate electrophile could install the desired functionality. For instance, lithiation of a bromopyridine followed by carboxylation with CO₂ is a known method. researchgate.net

Considerations in Scalable Synthesis for Research Applications

Transitioning a synthetic route from a laboratory scale to a larger, scalable process for research applications introduces several practical considerations. nih.gov For the synthesis of this compound, these include:

Cost and Availability of Starting Materials: The economic viability of a route often depends on the cost of the initial pyridine precursor.

Reagent Toxicity and Handling: The use of toxic reagents like molecular bromine or pyrophoric organolithiums requires specialized handling procedures and equipment, which can complicate scale-up.

Reaction Conditions: Methods requiring cryogenic temperatures (e.g., lithiation at -78 °C) or high pressures can be energy-intensive and expensive to implement on a larger scale.

Catalyst Cost and Recovery: Palladium and other precious metal catalysts can be a significant cost factor. researchgate.net Developing routes with low catalyst loadings or implementing procedures for catalyst recovery and recycling is crucial for economic feasibility.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for large quantities. Developing procedures that yield a product pure enough after simple filtration, crystallization, or extraction is highly desirable. nih.govmdpi.com Industrial production of nicotinic acid itself often relies on processes like gas-phase ammoxidation followed by hydrolysis to minimize waste and simplify purification. nih.govresearchgate.net

Ultimately, the choice of synthetic route for scalable applications involves a trade-off between reaction efficiency, cost, safety, and environmental impact.

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Methoxynicotinic Acid

Halogen Reactivity: Nucleophilic Substitution and Cross-Coupling

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Mechanism and Scope of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org For 5-bromo-4-methoxynicotinic acid or its esters, the reaction would involve the coupling of the bromopyridine moiety with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation with the organoboron species, which is activated by the base. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not widely reported, the reactivity of similar substituted bromopyridines provides valuable insights. For instance, the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been studied, revealing the sequence of substitution at the different bromine positions. beilstein-journals.org The electronic nature and steric hindrance of the substituents on both the pyridine ring and the boronic acid play a crucial role in the reaction's efficiency. The presence of the methoxy (B1213986) and carboxylic acid groups will influence the electron density of the pyridine ring and its coordination to the palladium catalyst. It has been noted that the application of Suzuki-Miyaura reactions to substituted pyridine rings can sometimes be unreliable due to the difficulty in preparing and the poor stability of pyridine-2-boronates. rsc.orgrsc.org However, pyridine-3- and -4-substituted variants are generally efficient coupling partners. rsc.org

Reactant A Reactant B Catalyst Base Solvent Product Notes
This compound esterArylboronic acidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/Water, Toluene5-Aryl-4-methoxynicotinic acid esterGeneral conditions based on analogous reactions. wikipedia.orglibretexts.org
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol (B145695)/WaterMono-, di-, and tri-substituted productsDemonstrates sequential coupling on a polysubstituted pyridine. beilstein-journals.org

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound is amenable to other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylpyridine derivative. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.orglibretexts.org The mild reaction conditions make it suitable for a wide range of substrates. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. libretexts.orgwikipedia.org It is a highly versatile method for the synthesis of arylamines. The choice of palladium catalyst and ligand is crucial for the success of the reaction, with various generations of catalyst systems developed to accommodate a wide range of amine coupling partners and reaction conditions. libretexts.orgwikipedia.org For instance, the amination of bromobenzene (B47551) with various secondary amines has been optimized using different palladium precatalysts, phosphine (B1218219) ligands, and bases. nih.gov

Reaction Type Reactant A Reactant B Catalyst System Typical Conditions Product Reference
Sonogashira CouplingThis compound esterTerminal AlkynePd(PPh₃)₂Cl₂ / CuIAmine base (e.g., Et₃N), Room Temp to 65°C5-Alkynyl-4-methoxynicotinic acid ester wikipedia.orglibretexts.org
Buchwald-Hartwig AminationThis compound esterPrimary or Secondary AminePd₂(dba)₃ / BINAP or other phosphine ligandNaOtBu, Toluene, 80°C5-Amino-4-methoxynicotinic acid ester chemspider.com

Carboxylic Acid Reactivity: Functional Group Interconversions

The carboxylic acid group at the 3-position is a versatile handle for a variety of functional group transformations, most notably the formation of esters and amides.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. A patent describes the preparation of the methyl ester of 5-bromonicotinic acid by reacting the acid chloride with methanol. chemicalbook.com Direct esterification of carboxylic acids with alcohols can also be catalyzed by reagents like N-bromosuccinimide under mild, metal-free conditions. nih.gov

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be accomplished using peptide coupling reagents. The complete modification of carboxylic acids in peptides and small proteins to amides has been demonstrated using reagents like PyAOP. nih.gov

Transformation Reagents General Conditions Product Notes
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Reflux5-Bromo-4-methoxynicotinate esterClassic Fischer esterification. nih.gov
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH)1. Reflux 2. Inert solvent5-Bromo-4-methoxy-N,N-disubstituted nicotinamideTwo-step process via the acyl chloride.
AmidationAmine, Coupling Agent (e.g., PyAOP)Room temperature5-Bromo-4-methoxy-N-substituted nicotinamideDirect amidation method. nih.gov

Conversion to Acyl Halides (e.g., Acyl Chlorides)

The carboxylic acid can be readily converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. A Russian patent describes a process for preparing 5-bromonicotinic acid which involves the use of thionyl chloride, suggesting the formation of the acyl chloride as an intermediate. google.comgoogle.com The resulting 5-bromo-4-methoxynicotinoyl chloride is a versatile intermediate that can be used for the synthesis of esters, amides, and other carboxylic acid derivatives. chemicalbook.comnih.gov

Methoxy Group Stability and Potential Transformations

The methoxy group at the 4-position is generally stable under many reaction conditions, including those typically employed for cross-coupling and carboxylic acid derivatization. However, it can be cleaved under specific, often harsh, conditions to yield the corresponding 4-hydroxynicotinic acid derivative.

The cleavage of aryl methyl ethers is a known transformation, and several reagents can accomplish this. Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for the demethylation of aryl methyl ethers, even at low temperatures. nih.govnih.govgvsu.edupearson.com The mechanism is thought to involve the formation of a complex between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.govgvsu.edu Other reagents that can be used for demethylation include other Lewis acids like aluminum chloride (AlCl₃) and strong protic acids like hydrobromic acid (HBr). nih.gov A chemoselective demethylation of 4-methoxypyridine (B45360) derivatives has been reported using L-selectride at reflux temperature in THF. rsc.org

It is important to note that the stability of the methoxy group can be influenced by the other substituents on the pyridine ring. The electron-withdrawing nature of the bromine and carboxylic acid groups may affect the ease of demethylation.

Transformation Reagent Typical Conditions Product Reference
DemethylationBoron tribromide (BBr₃)Dichloromethane, -78°C to room temperature5-Bromo-4-hydroxynicotinic acid nih.govnih.govgvsu.edupearson.com
DemethylationL-selectrideTHF, reflux5-Bromo-4-hydroxynicotinic acid rsc.org

Influence of Substituents on Electronic Effects and Reaction Selectivity

The electronic character of the substituents on the pyridine ring is a primary determinant of the molecule's reactivity towards electrophilic and nucleophilic attack. The bromine and methoxy groups, in particular, exert opposing electronic effects that modulate the electron density of the pyridine ring and influence the regioselectivity of its reactions. nih.govrsc.org

The presence of electron-donating groups generally increases the electron density around the metal center in coordinated pyridine-based pincer systems, as demonstrated by DFT studies and cyclic voltammetry. nih.gov While this compound is not a pincer ligand, the principle of electron donation by the methoxy group holds. This increased electron density can make the ring more susceptible to certain reactions. In polyhalogenated pyridines, the introduction of an electron-donating substituent like a hydroxyl group has been shown to strongly impact the geometry and electronic structure of the molecule. rsc.org

The following table summarizes the primary electronic effects of the bromo and methoxy substituents:

SubstituentPositionPrimary Electronic EffectImpact on Pyridine Ring
Bromine5Inductive (-I)Electron-withdrawing, deactivating
Methoxy4Resonance (+M)Electron-donating, activating

Beyond electronic effects, the sheer physical size of substituents can play a crucial role in determining the outcome of a reaction. This phenomenon, known as steric hindrance, can prevent reactants from approaching a potential reaction site, thereby favoring reaction at a less crowded position. sci-hub.senih.gov

In the context of this compound, the substituents are positioned around the pyridine ring in a way that can influence the accessibility of adjacent ring carbons. The methoxy group at position 4 and the bromine atom at position 5 create a sterically crowded environment on one side of the molecule. The carboxylic acid at position 3 further adds to the steric bulk.

Research on substituted pyridines has shown that bulky substituents can direct regioselectivity in nucleophilic aromatic substitution reactions. researchgate.net For instance, in 3-substituted 2,6-dichloropyridines, bulky groups at the 3-position were found to induce regioselectivity towards the 6-position. researchgate.net While this is a different reaction type, the principle of steric hindrance directing the approach of a reagent is broadly applicable.

The following table outlines potential steric considerations for reactions at different positions of the pyridine ring in this compound:

Reaction Site (Carbon No.)Adjacent SubstituentsExpected Steric Hindrance
2Carboxylic acid (at C3)Moderate
6Bromine (at C5)Moderate to High

Therefore, in reactions where a reagent needs to attack the pyridine ring, the positions adjacent to the existing substituents (positions 2 and 6) will be subject to varying degrees of steric hindrance. This can influence the regioselectivity of reactions such as lithiation followed by electrophilic quench, or other substitution reactions. Studies on the separation of pyridine regioisomers have demonstrated that steric hindrance due to the position of substituents relative to the pyridine nitrogen can be a determining factor in their ability to coordinate to metal centers. nih.gov

Derivatives and Structure Activity Relationship Sar Investigations for 5 Bromo 4 Methoxynicotinic Acid Analogues

Design and Synthesis of Diversely Functionalized Analogues

The synthesis of various analogues of 5-bromo-4-methoxynicotinic acid involves targeted modifications at key positions of the molecule.

The carboxylic acid group is a primary site for modification to create esters and amides. For instance, the synthesis of ethyl 5-bromo-2-methyl-nicotinate from 5-bromo-2-methyl-nicotinic acid is achieved through esterification using anhydrous ethanol (B145695) in the presence of concentrated sulfuric acid and a phase transfer catalyst. guidechem.com This reaction proceeds with a high yield, demonstrating an effective method for derivatization at the carboxylic acid position. guidechem.com

Another common modification is the conversion of the carboxylic acid to an acid chloride, which serves as a versatile intermediate. For example, 5-chloro-2-methoxynicotinic acid can be converted to 5-chloro-2-methoxynicotinoyl chloride by refluxing with thionyl chloride. prepchem.com This acid chloride can then be reacted with various nucleophiles to generate a library of amide derivatives. A similar approach can be applied to this compound to produce its corresponding acid chloride, which can then be used to synthesize a range of amides, such as (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a potent dopamine (B1211576) and serotonin (B10506) receptor antagonist. nih.gov

Table 1: Examples of Modifications at the Carboxylic Acid Position

Starting MaterialReagentsProduct
5-Bromo-2-methyl-nicotinic acidAnhydrous ethanol, concentrated H₂SO₄, phase transfer catalyst5-Bromo-2-methyl-nicotinic acid ethyl ester guidechem.com
5-Chloro-2-methoxynicotinic acidThionyl chloride5-Chloro-2-methoxynicotinoyl chloride prepchem.com
5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acidOxalyl chloride, then an appropriate amineAmide derivatives nih.gov

This table provides examples of synthetic transformations at the carboxylic acid position of nicotinic acid analogues.

The nature of the halogen at the 5-position significantly influences the electronic properties and reactivity of the nicotinic acid ring. Both bromine and chlorine are electron-withdrawing groups, but they differ in size and electronegativity, which can affect binding affinities to biological targets and reaction kinetics.

The synthesis of 5-chloro analogues often starts from a corresponding nicotinic acid derivative, followed by chlorination. For instance, 5-chloro-2-methoxy-4-methylnicotinic acid is synthesized from methyl 2-methoxy-4-methyl nicotinate (B505614) via chlorination with chlorine gas, followed by hydrolysis.

Comparing bromine and chlorine, bromine is a better leaving group in some reactions, while chlorine's smaller size may be more favorable for fitting into specific binding pockets. Bromine is generally less reactive than chlorine. thecoverguy.com Bromine is also more stable than chlorine at higher temperatures. bullfrogspas.comfixr.com However, chlorine is a more effective sanitizer as it kills contaminants more quickly. swimuniversity.com

Table 2: Comparison of Bromine and Chlorine as Substituents

PropertyBromineChlorine
Reactivity Less reactive thecoverguy.comMore reactive thecoverguy.com
Stability at High Temperatures More stable bullfrogspas.comfixr.comLess stable fixr.com
Effectiveness as a Sanitizer Kills slower swimuniversity.comKills faster swimuniversity.com

This table summarizes key differences between bromine and chlorine that can impact the properties of halogenated nicotinic acid analogues.

5-Bromo-2-methoxynicotinic acid: The synthesis of this isomer has been reported, and it is available from commercial suppliers. alchempharmtech.com

5-Bromo-6-methoxynicotinic acid: An efficient synthesis of a derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described. nih.gov This synthesis involves a multi-step process starting from methyl 2,6-difluoropyridine-3-carboxylate. nih.gov

6-Bromo-4-methoxynicotinic acid: The synthesis of this isomer would involve different synthetic strategies to achieve the desired substitution pattern. For example, the synthesis of 6-bromo-4-iodoquinoline (B1287929) starts from 4-bromoaniline (B143363) and involves a cyclization and subsequent substitution reactions. researchgate.netatlantis-press.com A similar strategy could potentially be adapted for the synthesis of 6-bromo-4-methoxynicotinic acid.

The synthesis of these isomers often requires careful control of reaction conditions to achieve the desired regioselectivity. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can yield different ratios of 2-methoxy and 6-methoxy products depending on the solvent used. nih.gov

Comparative Reactivity and Stability Analysis of Isomeric Bromomethoxynicotinic Acids

The reactivity and stability of isomeric bromomethoxynicotinic acids are influenced by the relative positions of the bromine, methoxy (B1213986), and carboxylic acid groups. These substituents exert electronic and steric effects that modulate the properties of the pyridine (B92270) ring.

The reactivity in nucleophilic substitution reactions is a key aspect. The position of the electron-withdrawing bromine atom and the electron-donating methoxy group can affect the electron density at different positions on the pyridine ring, thereby influencing the susceptibility to nucleophilic attack. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the electron-withdrawing nitro group are activated. A similar principle applies to the bromo and carboxyl groups in these nicotinic acid derivatives.

Elucidation of Structure-Reactivity Correlations in Derivative Series

By systematically synthesizing and analyzing series of derivatives, it is possible to establish structure-reactivity relationships. This involves correlating the observed chemical reactivity with specific structural features.

For example, in a series of isomeric bromomethoxynicotinic acids, the rate of a particular reaction, such as esterification or amidation, can be measured and compared. These kinetic data can then be correlated with calculated electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies) and steric parameters for each isomer.

The reactivity of isomeric bromobutanes in SN1 and SN2 reactions provides a classic example of how structure dictates reactivity. doubtnut.comdoubtnut.com In SN1 reactions, the reactivity order is determined by the stability of the carbocation intermediate (tertiary > secondary > primary). doubtnut.com In SN2 reactions, steric hindrance is the dominant factor, with less hindered substrates reacting faster (primary > secondary > tertiary). doubtnut.com While the reactions of bromomethoxynicotinic acids are different, the underlying principles of electronic and steric effects on reactivity remain relevant.

By studying a diverse set of derivatives with modifications at the carboxylic acid, halogen, and methoxy group positions, a comprehensive understanding of the structure-reactivity landscape can be developed. This knowledge is invaluable for the rational design of new analogues with desired chemical properties.

Exploration of Biological Activity and Molecular Mechanisms of 5 Bromo 4 Methoxynicotinic Acid Derivatives

Role as a Precursor in Developing Bioactive Molecules

Nicotinic acid and its derivatives are fundamental building blocks in medicinal chemistry, serving as precursors for compounds with a wide range of biological activities. The strategic modification of the nicotinic acid core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

A notable example is the synthesis of novel nicotinic acid-based compounds designed as cytotoxic agents with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov In this study, the nicotinic acid scaffold was elaborated to produce derivatives with potent anticancer and antioxidant properties. nih.gov This highlights the utility of the nicotinic acid core as a starting point for the development of targeted therapies. nih.gov The synthesis process often involves the reaction of a precursor like 5-bromoanthranilic acid, which shares structural motifs with 5-bromo-4-methoxynicotinic acid, to create more complex heterocyclic systems such as quinazolinones, which have shown antiproliferative activity. nih.gov The versatility of these precursors is further demonstrated in their use in creating alkaloids and other secondary metabolites. genome.jp

Investigation of Enzyme Modulation by Derived Compounds

The derivatives of nicotinic acid have been extensively investigated for their ability to modulate the activity of various enzymes, playing crucial roles in different pathological processes.

Bromodomain Inhibition Studies (e.g., BET family)

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby regulating gene transcription. wikipedia.orgnih.govmdpi.com Their dysregulation is implicated in numerous diseases, including cancer and inflammation, making them attractive therapeutic targets. mdpi.com Small molecule inhibitors that bind to the bromodomains of BET proteins can prevent their interaction with acetylated histones and transcription factors, leading to the downregulation of key oncogenes like MYC. wikipedia.org

While direct derivatives of this compound as BET inhibitors are not extensively documented in the provided search results, the broader class of pyridine-containing heterocycles is prominent in this area. For instance, dihydropyridopyrimidines have been identified as pan-BET inhibitors. nih.gov The development of potent and selective BET inhibitors, such as JQ1 and I-BET762, has provided valuable tools for studying the biological functions of BET proteins and has paved the way for clinical trials. nih.govresearchgate.net These inhibitors often feature complex heterocyclic systems, and the principles of their design can inform the synthesis of new candidates from nicotinic acid precursors. researchgate.net The search for inhibitors with improved selectivity for specific BET family members or individual bromodomains (BD1 vs. BD2) is an active area of research. wikipedia.orgnih.gov

Table 1: Notable BET Bromodomain Inhibitors This table is interactive. You can sort and filter the data.

Compound Target(s) Significance
JQ1 Pan-BET A prototypical thienotriazolodiazepine BET inhibitor with potent anti-cancer activity, widely used as a chemical probe. nih.gov
I-BET762 (GSK525762A) Pan-BET A benzodiazepine-based BET inhibitor that has entered clinical trials for various cancers. researchgate.net
OTX015 (MK-8628) Pan-BET A BET inhibitor that has undergone clinical investigation for hematological malignancies and solid tumors. researchgate.net

| RVX-208 (Apabetalone) | Preferentially BD2 | A BET inhibitor developed for cardiovascular diseases. researchgate.net |

HIV Integrase Strand Transfer Inhibition Mechanisms

Human Immunodeficiency Virus (HIV) integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. nih.gov This process involves two key steps: 3'-processing and strand transfer. Inhibitors of the strand transfer step (INSTIs) are a critical component of modern antiretroviral therapy. nih.gov

The pyridine (B92270) core is a significant pharmacophore in the design of HIV-1 integrase inhibitors. nih.gov Numerous studies have focused on the synthesis and evaluation of pyridine-containing compounds that can effectively block the strand transfer process. nih.govmdpi.com These inhibitors typically function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site, which are crucial for its catalytic activity. researchgate.net The design of these molecules often incorporates a β-diketo acid (DKA) moiety or a bioisostere, which is responsible for metal chelation, along with a substituted pyridine or related heterocyclic ring system that contributes to binding affinity and specificity. nih.govresearchgate.net For example, novel β-diketo derivatives with a pyridinone scaffold have shown remarkable anti-HIV-1 activity in cell culture. nih.gov The development of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, which are structurally related to nicotinic acids, has also been explored for HIV integrase inhibitory activity. nih.gov

Receptor Interaction and Antagonism Studies with Analogues (e.g., Mineralocorticoid Receptor Antagonism)

The mineralocorticoid receptor (MR) plays a vital role in regulating blood pressure and electrolyte balance. nih.gov Antagonists of this receptor are used in the treatment of hypertension and heart failure. nih.govnih.gov For decades, the available MR antagonists were steroidal compounds like spironolactone (B1682167) and eplerenone, which had limitations such as hormonal side effects. nih.govnih.gov

This has driven the search for non-steroidal MR antagonists with improved selectivity. nih.gov A significant breakthrough in this area was the discovery of antagonists derived from the dihydropyridine (B1217469) chemical class. nih.gov Given that nicotinic acid is a pyridine derivative, these findings are highly relevant. The optimized dihydropyridine derivative, BR-4628, demonstrated high potency and selectivity for the MR over other steroid hormone receptors. nih.gov Docking studies revealed that these non-steroidal antagonists occupy the ligand-binding cavity of the MR differently from classical steroidal antagonists, acting as "bulky" antagonists that inactivate the receptor through a passive mechanism. nih.gov The development of such compounds highlights the potential of pyridine-based scaffolds, including derivatives of this compound, in designing novel receptor modulators. sci-hub.se

In Vitro Biological Efficacy and Selectivity Profiling of Derivatives

A crucial step in the development of new therapeutic agents is the comprehensive in vitro profiling of their biological efficacy and selectivity. This involves testing the synthesized compounds in a variety of assays to determine their potency against the intended target and their potential for off-target effects.

In a study focused on developing novel nicotinic acid derivatives as anticancer agents, the compounds were screened for their cytotoxicity against a panel of 60 human cancer cell lines. nih.gov The most active compounds were further investigated, with one derivative, compound 5c , showing particularly high cytotoxic potential against colon (HCT-15) and prostate (PC-3) cancer cell lines. nih.gov This compound also demonstrated promising and selective inhibition of VEGFR-2 with an IC₅₀ value of 0.068 µM, while showing much lower activity against other kinases like EGFR and PDGFβR. nih.gov Furthermore, it was found to induce apoptosis, as evidenced by a significant increase in caspase-3 levels. nih.gov

Table 2: In Vitro Cytotoxicity and Kinase Inhibitory Activity of Nicotinic Acid Derivative 5c This table is interactive. You can sort and filter the data.

Assay Target IC₅₀ (µM)
Cytotoxicity HCT-15 (Colon Cancer) 0.08
Cytotoxicity PC-3 (Prostate Cancer) 0.11
Kinase Inhibition VEGFR-2 0.068
Kinase Inhibition EGFR >10

| Kinase Inhibition | PDGFβR | >10 |

This detailed profiling is essential for identifying lead compounds with a desirable therapeutic window. Similar in vitro efficacy and selectivity studies are standard practice in the development of other classes of inhibitors, such as those targeting BET bromodomains and HIV integrase, where parameters like Kᵢ (inhibition constant) and EC₅₀ (half-maximal effective concentration) are determined to guide structure-activity relationship (SAR) studies and compound optimization. nih.govnih.gov

Advanced Applications in Organic and Medicinal Chemistry Utilizing 5 Bromo 4 Methoxynicotinic Acid

Strategic Building Block for Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the efficiency of the synthetic route and the accessibility of functionalized starting materials are paramount. 5-Bromo-4-methoxynicotinic acid serves as a crucial starting material or intermediate for various pharmaceutical compounds. The bromo-substituent, in particular, is a key functional group that allows for the introduction of molecular diversity through various cross-coupling reactions.

Brominated heterocyclic compounds are well-established as versatile intermediates in both nucleophilic substitution and catalytic cross-coupling reactions, which are fundamental processes in the rapid exploration of chemical space for drug candidates. The presence of the bromine atom on the pyridine (B92270) ring of this compound makes it an ideal substrate for reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various other molecular fragments.

The carboxylic acid and methoxy (B1213986) groups also play important roles. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or alcohols, or it can be used directly to form salts or engage in condensation reactions. The methoxy group can influence the reactivity of the pyridine ring and can be a key binding element in the final drug-target interaction. In some synthetic strategies, it can also be cleaved to reveal a hydroxyl group, providing another point for modification. A patent for the synthesis of 5-bromo-4-methoxy-1H-indazole highlights the utility of related bromo-methoxy precursors as important pharmaceutical intermediates. google.com

Component in the Synthesis of Specialty Organic Chemicals

Beyond the pharmaceutical industry, this compound and similar bromo-organic compounds are valuable components in the synthesis of a wide range of specialty organic chemicals. researchgate.net These can include agrochemicals, materials for electronics, and specialized polymers. The reactivity of the bromo group is again a central feature, enabling its use in creating highly functionalized molecules.

The synthesis of complex organic molecules often relies on the sequential and controlled modification of a central scaffold. This compound provides such a scaffold, with its three distinct functional groups offering orthogonal reactivity. For example, the carboxylic acid can be protected while a cross-coupling reaction is performed at the bromo-position. Subsequently, the carboxylic acid can be deprotected and used in a different transformation. This controlled, stepwise modification is a cornerstone of modern organic synthesis.

Below is a table summarizing the key reactive sites of this compound and their potential transformations in the synthesis of specialty chemicals:

Functional GroupPositionPotential Reactions
Carboxylic Acid3Esterification, Amidation, Reduction to alcohol, Salt formation
Methoxy Group4Ether cleavage to form a hydroxyl group
Bromo Group5Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, Nucleophilic aromatic substitution, Grignard reagent formation

Development of Complex Heterocyclic Scaffolds in Drug Discovery

One of the most significant applications of this compound is in the field of drug discovery, particularly in the development of complex heterocyclic scaffolds for kinase inhibitors. ed.ac.ukuni-frankfurt.de Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uknih.gov Consequently, kinase inhibitors are a major class of therapeutic agents. ed.ac.uk

The development of potent and selective kinase inhibitors often requires the synthesis of complex, three-dimensional molecules that can fit precisely into the ATP-binding site or allosteric sites of the target kinase. uni-frankfurt.de The pyridine core of this compound is a common feature in many kinase inhibitors. The strategic placement of the bromo and methoxy groups allows for the elaboration of this core into more complex heterocyclic systems.

For instance, the bromo group can be used in a palladium-catalyzed cross-coupling reaction to attach another heterocyclic ring, a common strategy for building kinase inhibitor scaffolds. The methoxy group can form key hydrogen bonds with amino acid residues in the kinase active site, contributing to the binding affinity and selectivity of the inhibitor. The carboxylic acid can be converted into an amide, a functional group that is also frequently involved in the binding of inhibitors to their target kinases.

Recent research has focused on the development of multi-kinase inhibitors, which can target several kinases simultaneously to overcome drug resistance. nih.gov The synthesis of these next-generation therapeutics relies on versatile building blocks like this compound to create libraries of diverse compounds for screening. The ability to systematically modify the structure of the molecule at its three functionalization points is a major advantage in the structure-activity relationship (SAR) studies that are essential for optimizing the potency and selectivity of new drug candidates. The development of inhibitors for kinases such as Aurora kinase often involves the use of complex heterocyclic scaffolds that can be synthesized from functionalized building blocks. scilit.com

The following table presents examples of complex heterocyclic systems that are relevant to drug discovery and can be accessed using synthetic strategies involving building blocks like this compound:

Heterocyclic ScaffoldRelevance in Drug DiscoveryPotential Synthetic Connection
PyrazolopyridinesKinase inhibitors (e.g., for RET kinase) ed.ac.ukThe pyridine core is already present; the pyrazole (B372694) ring can be constructed via reactions involving the functional groups.
Fused quinazolinesKinase inhibitors (e.g., for EGFR)The bromo group can be used in cyclization reactions to form the fused ring system.
BenzimidazolesBroad therapeutic applications, including anti-cancer agentsThe bromo group can be a site for coupling with a benzene (B151609) derivative, followed by cyclization.

Theoretical and Computational Studies of 5 Bromo 4 Methoxynicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods allow for the detailed investigation of a molecule's electronic structure, providing insights that are often difficult to obtain through experimental means alone. These calculations are based on determining the electron density of a system, which in turn allows for the calculation of its energy and other properties. For a molecule like 5-Bromo-4-methoxynicotinic acid, DFT can be used to optimize its three-dimensional geometry, calculate its vibrational frequencies, and determine its electronic properties. mdpi.comchemrxiv.org

Computational Assessment of Acidity and Basicity (e.g., pKa predictions)

The acidity or basicity of a molecule, quantified by its pKa value, is a critical property that influences its behavior in different environments. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the dissociation of a proton in a solvent, typically water. These calculations often use thermodynamic cycles and continuum solvation models to simulate the effect of the solvent on the molecule and its conjugate base. The accuracy of these predictions can be high, often rivaling experimental measurements, especially when combined with machine learning approaches. optibrium.com

For this compound, the primary acidic site is the carboxylic acid group. The pKa of this group is influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing bromine atom would be expected to increase the acidity (lower the pKa) compared to an unsubstituted nicotinic acid, while the electron-donating methoxy (B1213986) group would have the opposite effect. A predicted pKa value for this compound is approximately 1.70 ± 0.10.

Molecular Modeling of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry can also be used to model the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, one could model various reactions, such as its synthesis or its participation in further chemical transformations. For example, the mechanism of a nucleophilic aromatic substitution reaction on the pyridine ring could be investigated. Computational modeling would help to determine whether the reaction proceeds via a specific intermediate and would provide the structure and energy of the transition state. This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Analytical and Spectroscopic Characterization Techniques for 5 Bromo 4 Methoxynicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Characterization

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals provide valuable insights into the connectivity of the atoms. For 5-Bromo-4-methoxynicotinic acid, the aromatic protons and the methoxy (B1213986) protons will exhibit characteristic signals. For instance, in a related compound, 2-Bromo-4-methoxyphenol, the aromatic protons appear as doublets and a doublet of doublets in the region of δ 6.78-7.01 ppm, while the methoxy protons show a singlet at δ 3.75 ppm. beilstein-journals.org Similarly, for 5-Bromonicotinic acid, the aromatic protons are expected in the aromatic region of the spectrum. chemicalbook.com

Derivatives of this compound will show predictable changes in their ¹H NMR spectra. For example, esterification of the carboxylic acid would result in new signals corresponding to the alcohol moiety.

Table 1: Representative ¹H NMR Data for Related Structures

CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
2-Bromo-4-methoxyphenol beilstein-journals.orgCDCl₃7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H)
1-Bromo-4-butoxybenzene rsc.orgCDCl₃7.26 (d, J = 9.2 Hz, 2H), 6.68 (d, J = 9.2 Hz, 2H), 3.82 (t, J = 6.4 Hz, 2H), 1.70-1.61 (m, 2H), 1.44-1.34 (m, 2H), 0.88 (t, J = 7.4 Hz, 3H)
2-BROMO-5-METHOXYPYRIDINE chemicalbook.com-Not explicitly provided, but a spectrum is available for reference.

Carbon-13 (¹³C) NMR Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl). For this compound, one would expect to see signals for the carboxylic acid carbon, the methoxy carbon, and the four distinct aromatic carbons of the pyridine (B92270) ring. For example, in 2-Bromo-4-methoxyphenol, the carbon signals appear at δ 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, and 55.99 ppm. beilstein-journals.org The spectrum of 5-Bromonicotinic acid also shows characteristic peaks for its carbon atoms. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Related Structures

CompoundSolventChemical Shifts (δ, ppm)
2-Bromo-4-methoxyphenol beilstein-journals.orgCDCl₃153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99
1-Bromo-4-butoxybenzene rsc.orgCDCl₃158.3, 132.2, 116.3, 112.6, 67.9, 31.3, 19.3, 13.9
4-Bromobenzoic acid chemicalbook.com-Spectrum available for reference, specific shifts not listed.

Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated derivatives)

For derivatives of this compound that incorporate other NMR-active nuclei, such as fluorine-19, heteronuclear NMR becomes a powerful tool. rsc.org ¹⁹F NMR is particularly useful for studying fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for structural and conformational analysis. rsc.orgnih.gov This technique would be invaluable for characterizing fluorinated derivatives, providing direct evidence of fluorine incorporation and information about its position within the molecule. nih.gov The development of new ¹⁹F NMR methodologies allows for the structural determination of fluorinated compounds even in complex mixtures. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, which has a molecular weight of approximately 202.01 g/mol , MS would confirm this mass. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₆H₄BrNO₂, HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov The fragmentation pattern observed in the mass spectrum can also help to piece together the structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching of the methoxy group, and C-Br stretching, as well as absorptions characteristic of the aromatic pyridine ring. For example, the IR spectrum of the related compound 3-Bromo-4-hydroxy-5-methoxyphenylacetonitrile shows distinct peaks corresponding to its functional groups. nist.gov

Table 3: Typical IR Absorption Ranges for Functional Groups in this compound

Functional GroupAbsorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1680-1720
C-O (Methoxy)1050-1250
C-Br500-600
Aromatic C-H3000-3100
Aromatic C=C1400-1600

X-ray Crystallography for Solid-State Structure Determination

For this compound and its derivatives, obtaining a crystal structure is crucial for understanding its conformational properties and intermolecular interactions in the solid state. While specific crystallographic data for this compound itself is not widely published, analysis of closely related bromo-substituted aromatic and heterocyclic compounds provides significant insight into the type of data that would be obtained.

For instance, the crystal structure of the related compound 5-Bromonicotinic acid has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the number 172544. nih.gov Similarly, detailed crystallographic studies on other molecules, such as 4-Bromo-8-methoxyquinoline, offer a clear example of the results generated by this technique. nih.gov These studies typically report key parameters including the crystal system, space group, unit cell dimensions, and refinement data.

A hypothetical data table for a derivative of this compound, based on published data for similar compounds, would resemble the following:

Table 1: Example Crystallographic Data for a Bromo-Substituted Heterocyclic Compound (Note: This table is illustrative, based on data for compounds like 4-Bromo-8-methoxyquinoline and N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide). nih.govresearchgate.net

ParameterExample ValueDescription
Empirical Formula C₈H₈BrNO₃The simplest whole-number ratio of atoms in the compound.
Formula Weight 246.06 g/mol The mass of one mole of the compound.
Temperature 293(2) KThe temperature at which the diffraction data was collected.
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cA specific description of the symmetry elements within the crystal.
Unit Cell Dimensions a = 19.35 Å, b = 13.43 Å, c = 7.30 ÅThe lengths of the edges of the unit cell.
α = 90°, β = 93.37°, γ = 90°The angles between the axes of the unit cell.
Volume 1895.3 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.713 g/cm³The density of the crystal calculated from the crystallographic data.
R-factor (Rgt(F)) 0.0407A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The structural data derived from X-ray crystallography is invaluable. It confirms the molecular connectivity and stereochemistry and reveals details about intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern how the molecules pack together in a crystal. mdpi.com

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, Column Chromatography)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. missouri.edu For the purification and analysis of this compound and its derivatives, thin-layer chromatography (TLC) and column chromatography are routinely employed.

Thin-Layer Chromatography (TLC)

TLC is a rapid, sensitive, and inexpensive technique used for several purposes: to monitor the progress of a chemical reaction, to identify compounds present in a mixture, and to determine the appropriate solvent system for a column chromatography separation. wisc.edu

In TLC, the stationary phase is a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass or plastic plate. wisc.edu A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). The solvent moves up the plate by capillary action, and as it passes over the sample spot, it carries the components of the mixture up the plate at different rates. wisc.edu

The rate of movement depends on the polarity of the compound, the polarity of the solvent, and the nature of the stationary phase. wisc.edu Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger interaction with the polar stationary phase and travel shorter distances (lower Rƒ). wisc.edu The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu For instance, in the synthesis of a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, TLC was used to monitor the reaction, with the final product showing an Rƒ of 0.24 in tert-butyl methyl ether. mdpi.com

Column Chromatography

When a larger quantity of a compound needs to be purified, column chromatography is the method of choice. chemistryhall.com It operates on the same principles as TLC but on a preparative scale. missouri.edu The stationary phase is packed into a vertical glass column. The sample mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column from top to bottom. chemistryhall.com

The components of the mixture separate into bands as they travel down the column at different rates. These separated components are then collected in sequential fractions as they exit the bottom of the column. chemistryhall.com TLC is used to analyze the collected fractions to determine which ones contain the pure desired compound. chemistryhall.com Fractions containing the pure product are then combined and the solvent is removed, typically by evaporation, to yield the purified solid.

The choice of solvent system is critical for a successful separation and is optimized using TLC beforehand. chemistryhall.com A solvent system that gives a good separation of spots and an Rƒ value for the desired compound in the range of 0.2-0.6 on a TLC plate is generally considered ideal for column chromatography. missouri.edu

Table 2: Typical Application of Chromatographic Methods for this compound

TechniqueStationary PhaseTypical Mobile Phase (Eluent)PurposeKey Parameter
Thin-Layer Chromatography (TLC) Silica Gel 60 F₂₅₄Ethyl Acetate / Hexane mixtureReaction monitoring, purity check, solvent system optimization.Retention Factor (Rƒ)
Column Chromatography Silica Gel (230-400 mesh)Gradient of Ethyl Acetate in HexanePreparative purification of the crude product.Elution order and fraction collection

These chromatographic techniques are fundamental tools in synthetic organic chemistry, enabling the isolation and purification of target molecules like this compound from starting materials, by-products, and other impurities, which is a critical step for subsequent characterization and use.

Future Research Directions and Emerging Perspectives for 5 Bromo 4 Methoxynicotinic Acid

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 5-Bromo-4-methoxynicotinic acid and its derivatives is increasingly steering towards green and sustainable methodologies, aiming to reduce environmental impact and enhance efficiency. Current research trends in the broader field of nicotinic acid synthesis suggest several promising avenues for exploration.

One key area of innovation lies in the adoption of biocatalytic processes . The use of enzymes, such as nitrilases and amidases, for the synthesis of nicotinic acid from cyanopyridine precursors has demonstrated high conversion rates under mild reaction conditions. sigmaaldrich.com Future research could focus on identifying or engineering enzymes capable of regioselectively halogenating and methoxylating a nicotinic acid precursor, or converting a pre-functionalized starting material into this compound. This approach would significantly reduce the reliance on harsh reagents and high temperatures often associated with traditional chemical synthesis. sigmaaldrich.com

Another promising direction is the development and application of heterogeneous catalysts , such as zeolites. For instance, Cu-based 13X zeolite has been shown to be effective in the liquid-phase synthesis of niacin from 3-methyl-pyridine using hydrogen peroxide as a green oxidant. nih.gov This work provides a template for developing similar catalytic systems for the targeted synthesis of this compound, potentially offering high selectivity and catalyst recyclability. nih.gov Research could explore the design of shape-selective zeolites or other porous materials that can accommodate the specific steric and electronic requirements for the synthesis of this substituted nicotinic acid.

Furthermore, the principles of solvent-free and catalyst-free synthesis are gaining traction. An environmentally friendly, solvent- and catalyst-free method for the synthesis of 2-anilino nicotinic acid derivatives has been reported, showcasing the potential for significantly reducing waste and simplifying reaction work-ups. guodingpharma.com Adapting such solvent-free conditions to the synthesis of this compound could represent a significant step towards a more sustainable manufacturing process.

Future synthetic strategies will likely focus on a combination of these approaches, integrating biocatalysis, novel catalytic materials, and process intensification techniques like microwave-assisted synthesis to create highly efficient, environmentally benign, and economically viable routes to this compound and its valuable derivatives.

Rational Design of Next-Generation Derivatives with Enhanced Properties

The unique structural features of this compound make it an excellent starting point for the rational design of next-generation derivatives with tailored and enhanced properties for a variety of applications. Future research in this area will heavily rely on a synergistic combination of computational modeling and synthetic chemistry.

Structure-Activity Relationship (SAR) studies will be pivotal in guiding the design of new analogues. By systematically modifying the core structure of this compound and evaluating the resulting changes in biological activity or material properties, researchers can build predictive models. For example, SAR studies on other substituted nicotinic acid derivatives have successfully identified key structural features that influence their anti-inflammatory or antimicrobial activities. chemicalbook.comnih.gov Similar systematic studies on this compound derivatives could elucidate the role of the bromo and methoxy (B1213986) groups in modulating interactions with biological targets or in controlling the assembly of functional materials.

Computational and in silico-guided design will accelerate the discovery of novel derivatives. nih.gov Molecular docking simulations can predict the binding affinities of designed molecules with specific protein targets, allowing for the pre-screening of large virtual libraries of compounds before committing to synthetic efforts. For instance, docking studies have been used to understand the preferential inhibitory potency of nicotinic acid derivatives on COX-2. chemicalbook.com This approach can be applied to design this compound derivatives with enhanced potency and selectivity for a desired biological target. Homology modeling of target proteins, such as nicotinic acetylcholine (B1216132) receptors, can provide the structural basis for the rational design of new ligands with specific binding properties. sigmaaldrich.com

Design StrategyObjectivePotential Outcome
Structure-Activity Relationship (SAR)Identify key structural features for desired activityDerivatives with enhanced potency and selectivity
Computational ModelingPredict binding affinity and propertiesPrioritization of synthetic targets
Isosteric ReplacementModify physicochemical propertiesImproved bioavailability or material performance

Advanced Mechanistic Insights into Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing synthetic routes and developing novel chemical transformations. Future research will likely employ a combination of advanced spectroscopic techniques and computational chemistry to unravel the intricate details of these processes.

Computational studies , particularly using Density Functional Theory (DFT), are poised to play a significant role in elucidating reaction pathways. DFT calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving substituted nicotinic acids. For instance, DFT has been successfully applied to investigate the mechanism of cycloaddition reactions for the formation of nicotine (B1678760) analogues, providing valuable theoretical insights into their reactivity. chemicalbook.com This approach can be extended to study the mechanisms of bromination, methoxylation, and other functionalization reactions of the nicotinic acid scaffold, helping to explain experimental observations and guide the design of more efficient synthetic strategies.

Advanced spectroscopic techniques will be instrumental in identifying and characterizing transient intermediates in the chemical transformations of this compound. Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, offering direct evidence for proposed mechanistic pathways. The combination of experimental spectroscopic data with theoretical calculations can provide a comprehensive picture of the reaction mechanism.

Furthermore, mechanistic studies will not be limited to synthetic reactions. Investigating the mechanism of action of biologically active derivatives of this compound at the molecular level is another important frontier. For example, understanding how these molecules interact with their biological targets, such as enzymes or receptors, can inform the design of more potent and selective therapeutic agents. Molecular docking and molecular dynamics simulations are powerful tools for studying these interactions and can provide insights into the key binding modes and the role of specific functional groups in mediating biological activity. bldpharm.com

Research ApproachFocusExpected Insights
Density Functional Theory (DFT)Reaction pathways, transition states, activation energiesPrediction of reactivity, regioselectivity, and stereoselectivity
In-situ Spectroscopy (NMR, IR)Identification of reaction intermediatesDirect evidence for mechanistic pathways
Molecular Docking & DynamicsLigand-protein interactionsUnderstanding of biological mechanism of action

Expanding the Scope of Applications in Emerging Chemical Fields

The unique combination of a bromine atom, a methoxy group, and a carboxylic acid on a pyridine (B92270) ring makes this compound a highly versatile building block with the potential for applications in a variety of emerging chemical fields beyond its traditional use in pharmaceuticals and agrochemicals.

In the realm of materials science , this compound and its derivatives are promising candidates for the construction of novel coordination polymers and metal-organic frameworks (MOFs) . The carboxylic acid group can act as a linker to coordinate with metal ions, while the bromo and methoxy groups can be used to tune the electronic properties and steric environment of the resulting framework. A related compound, 5-bromonicotinic acid, has been used to synthesize multifunctional coordination compounds with lanthanide ions, which exhibit interesting magnetic and luminescent properties. chemicalbook.com This suggests that this compound could be employed to create new materials with tailored optical, electronic, or magnetic functionalities for applications in sensing, catalysis, and gas storage.

The field of organometallic chemistry also presents exciting opportunities. The pyridine nitrogen and the carboxylate group of this compound can act as a bidentate ligand to stabilize a wide range of metal centers. The presence of the bromo substituent offers a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of complex organometallic architectures. These complexes could find applications in catalysis, for example, in promoting specific organic transformations.

Furthermore, the development of functional materials based on derivatives of this compound is an area of growing interest. By incorporating this scaffold into larger molecular systems, it may be possible to create new liquid crystals, polymers with specific conductive or optical properties, or functional dyes. The ability to tune the properties of the molecule through derivatization of the carboxylic acid, substitution of the bromine atom, or modification of the methoxy group provides a high degree of control over the final material properties.

Emerging FieldPotential ApplicationKey Features of this compound
Materials ScienceCoordination Polymers, MOFsCarboxylate linker, tunable electronic properties
Organometallic ChemistryCatalysis, Complex SynthesisBidentate ligand, site for cross-coupling
Functional MaterialsLiquid Crystals, Conductive PolymersTunable molecular architecture and properties

Q & A

Q. Tables

Property Value/Technique Reference
Molecular FormulaC₇H₆BrNO₃
Melting Point155–156°C
SolubilityDichloromethane, ethanol, DMSO
Key ReactionBromination with NBS in acetic acid
Common Derivatives5-Bromo-4-pyridinecarboxylic acid

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